4-Amino-N-ethylindoline-1-carboxamide
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Overview
Description
4-Amino-N-ethylindoline-1-carboxamide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. The structure of this compound consists of an indoline ring system with an amino group at the 4-position and an ethylcarboxamide group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-ethylindoline-1-carboxamide can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known reaction for constructing indole derivatives. This method typically involves the reaction of a phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring system .
Another approach involves the use of BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate), EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-hydroxybenzotriazole), and TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) to activate the carbonyl group and convert the indole carboxylic acid to indole carboxamide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-ethylindoline-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: The amino and carboxamide groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-Amino-N-ethylindoline-1-carboxamide has a wide range of scientific research applications, including:
Biology: It is used in the study of enzyme inhibitors and as a probe for investigating biological pathways.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-N-ethylindoline-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can affect various biological processes, making the compound useful in studying enzyme function and developing therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Amino-N-ethylindoline-1-carboxamide include other indole derivatives such as:
Indole-2-carboxamide: Known for its enzyme inhibitory properties.
Indole-3-carboxamide: Also exhibits strong enzyme inhibition and has been studied for its potential therapeutic applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group at the 4-position and the ethylcarboxamide group at the 1-position allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H15N3O |
---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
4-amino-N-ethyl-2,3-dihydroindole-1-carboxamide |
InChI |
InChI=1S/C11H15N3O/c1-2-13-11(15)14-7-6-8-9(12)4-3-5-10(8)14/h3-5H,2,6-7,12H2,1H3,(H,13,15) |
InChI Key |
LZMTUJYAWXPUIU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)N1CCC2=C(C=CC=C21)N |
Origin of Product |
United States |
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